![molecular formula C31H31N3O2 B296028 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether, also known as CPEB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation, this compound has been shown to inhibit the activity of the protein NF-κB, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to the suppression of the immune response. In agriculture, this compound has been shown to inhibit the growth of fungi and insects, leading to the protection of crops.
Vorteile Und Einschränkungen Für Laborexperimente
2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether. One direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the investigation of the potential applications of this compound in other fields, such as energy storage and catalysis. Additionally, the elucidation of the mechanism of action of this compound and the identification of its molecular targets could lead to the development of more specific and effective drugs for various diseases.
Synthesemethoden
The synthesis of 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The intermediate compounds are prepared by the condensation of 2-amino-5-chlorobenzimidazole with 2-hydroxybenzaldehyde and the subsequent reaction with 3-bromo-4-chlorocoumarin. The final coupling reaction is carried out by reacting the intermediate compound with 2-(7-octen-1-yloxy)phenylboronic acid in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, this compound has been used as a fungicide and insecticide. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
Molekularformel |
C31H31N3O2 |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
11-(2-octoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C31H31N3O2/c1-2-3-4-5-6-13-20-35-28-19-12-8-15-23(28)29-33-31-24(21-22-14-7-11-18-27(22)36-31)30-32-25-16-9-10-17-26(25)34(29)30/h7-12,14-19H,2-6,13,20-21H2,1H3 |
InChI-Schlüssel |
UBCYINGTSILZDM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
Kanonische SMILES |
CCCCCCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


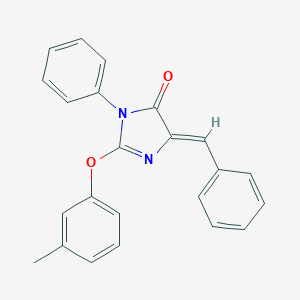
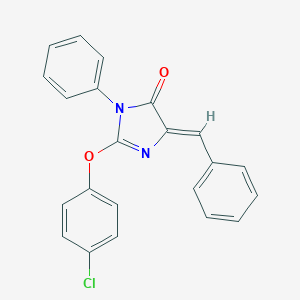
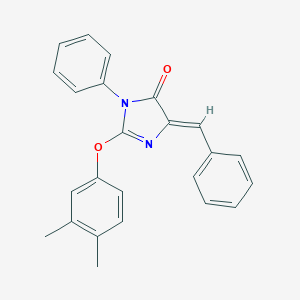
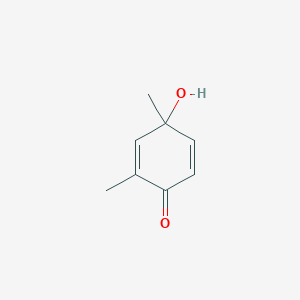
![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
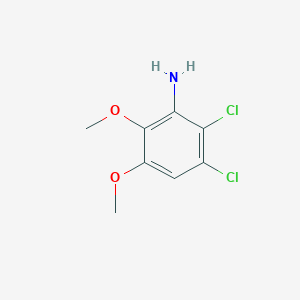
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)
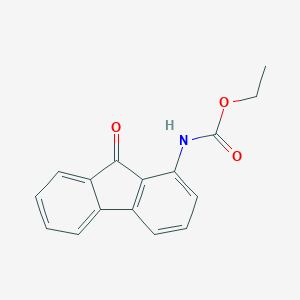
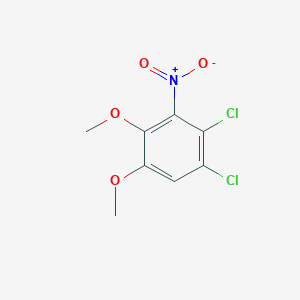
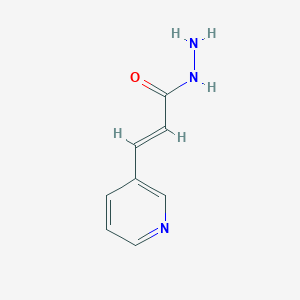
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)


